Cas no 313470-24-5 (8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

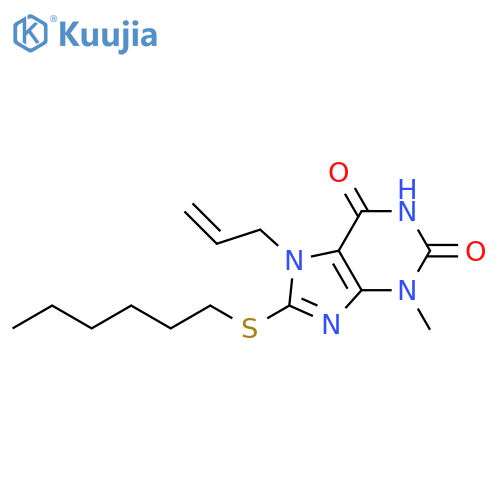

313470-24-5 structure

商品名:8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS番号:313470-24-5

MF:C15H22N4O2S

メガワット:322.425781726837

CID:6051354

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 7-allyl-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- 1H-Purine-2,6-dione, 8-(hexylthio)-3,7-dihydro-3-methyl-7-(2-propen-1-yl)-

-

- インチ: 1S/C15H22N4O2S/c1-4-6-7-8-10-22-15-16-12-11(19(15)9-5-2)13(20)17-14(21)18(12)3/h5H,2,4,6-10H2,1,3H3,(H,17,20,21)

- InChIKey: LLJMYCNNCRZGHJ-UHFFFAOYSA-N

- ほほえんだ: N1(CC=C)C2=C(N(C)C(=O)NC2=O)N=C1SCCCCCC

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 9.43±0.70(Predicted)

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0381-2920-30mg |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

313470-24-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0381-2920-20μmol |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

313470-24-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0381-2920-15mg |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

313470-24-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0381-2920-10mg |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

313470-24-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0381-2920-2mg |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

313470-24-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0381-2920-3mg |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

313470-24-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0381-2920-50mg |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

313470-24-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0381-2920-5mg |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

313470-24-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0381-2920-10μmol |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

313470-24-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0381-2920-25mg |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

313470-24-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

313470-24-5 (8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量